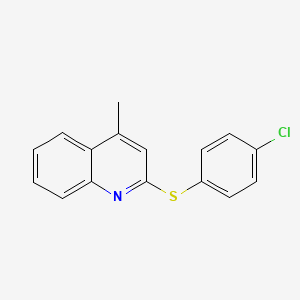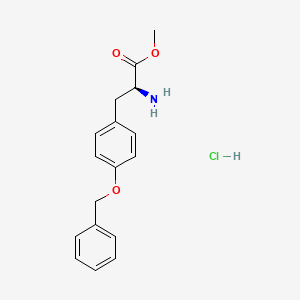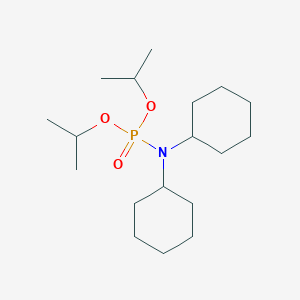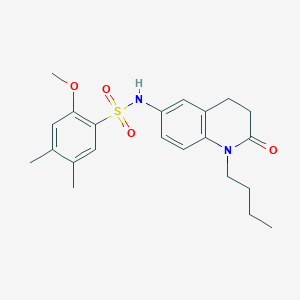![molecular formula C24H29N7O B2552438 [4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251553-61-3](/img/structure/B2552438.png)
[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone," is a complex molecule that may be related to various synthesized derivatives containing piperazine or piperidine moieties. These types of compounds are often explored for their potential pharmacological properties, such as acting as substance P antagonists, which are involved in pain and inflammation pathways .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, enaminones were synthesized by refluxing with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, followed by a reaction with urea and substituted benzaldehydes to yield dihydropyrimidinone derivatives . Another method described the synthesis of 3-piperidine(methan)amines through reactions involving acetylenic dienophiles, catalytic hydrogenation, and ring closure reactions . Additionally, a four-step synthetic approach was used to synthesize a compound intended to image dopamine D4 receptors, involving palladium-catalyzed displacement of iodine .
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed using various analytical techniques. Single crystal X-ray crystallography was used to confirm the three-dimensional structure of an enaminone derivative containing a morpholine moiety . Similarly, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and include refluxing, catalytic hydrogenation, functional group transformations, and ring closure reactions . These reactions are carefully designed to introduce specific functional groups and structural features that are likely to influence the biological activity of the compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been characterized to some extent. For example, the dihydropyrimidinone derivatives were synthesized in good yield and their structure confirmed, suggesting stability and a certain degree of crystallinity . The radiochemical purity and specific radioactivity of a synthesized fluorophenylpiperazine derivative were also reported, indicating its suitability for imaging studies .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Piperazinyl oxazolidinone derivatives, including those with structural similarities to the specified compound, have been investigated for their antibacterial properties. These compounds are active against gram-positive pathogens like methicillin-resistant Staphylococcus aureus and exhibit potency comparable to established antibiotics like linezolid. The structural activity relationships (SAR) of these compounds provide insights into the development of new antibacterial agents (Tucker et al., 1998).
Capillary Electrophoresis
The compound's analogs have been used in the development of nonaqueous capillary electrophoretic separation techniques for analyzing imatinib mesylate and related substances. These methods offer a promising approach for quality control in pharmaceuticals, highlighting the compound's application in analytical chemistry (Ye et al., 2012).
Inverse Agonism at Cannabinoid Receptors
Research on compounds structurally related to the specified chemical has shown inverse agonist activity at human cannabinoid CB1 receptors. These findings contribute to the understanding of cannabinoid receptor pharmacology and suggest potential therapeutic applications for disorders involving the endocannabinoid system (Landsman et al., 1997).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of closely related compounds have been explored in rats, dogs, and humans. Studies reveal insights into the compound's biotransformation, including hydroxylation and N-dealkylation, and its elimination pathways. This information is crucial for the development of new therapeutic agents (Sharma et al., 2012).
Antimicrobial and Antiproliferative Activities
Novel heterocyclic compounds, including those related to the specified molecule, have shown promising antimicrobial and anticancer activities. These studies contribute to the discovery of new therapeutic agents for treating infectious diseases and cancer (Fahim et al., 2021).
Eigenschaften
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-19-6-5-7-20(14-19)28-10-12-30(13-11-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-8-3-2-4-9-29/h5-7,14-18H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELXVJYUGWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)


![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)
![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)


